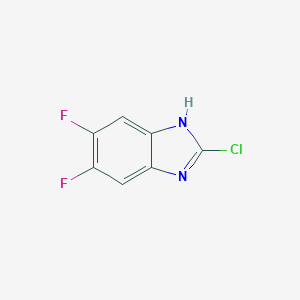

2-chloro-5,6-difluoro-1H-benzimidazole

概要

説明

2-Chloro-5,6-difluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by chlorine and fluorine substitutions at positions 2, 5, and 6 of the bicyclic aromatic system. Its molecular formula is C₇H₃ClF₂N₂, with a molecular weight of 188.56 g/mol. Its synthesis involves diazotization and cyclization reactions starting from 4,5-difluoro-2-nitroaniline .

準備方法

Cyclization Strategies for Benzodioxole Intermediate Formation

Phosgene-Mediated Cyclization

The most efficient route to synthesize the benzimidazolone precursor involves phosgene reacting with 5,6-diamino-2,2-difluoro-benzodioxole. In a representative procedure, 9.4 kg of the diamine was treated with phosgene (8.84 kg total) in aqueous medium at 45°C for 13 hours, yielding 9.85 kg (91.8%) of 6,6-difluoro-[1, dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one . The reaction’s exothermic nature necessitates controlled phosgene addition to prevent thermal runaway. Post-reaction neutralization with 45% NaOH and successive water washes ensured a high-purity product (m.p. >220°C) .

Urea Fusion Method

As a phosgene alternative, urea fusion at 170°C for 3 hours with 5,6-diamino-2,2-difluoro-benzodioxole provided an 83% yield . This method avoids toxic gas handling but requires precise temperature control to prevent urea decomposition. Post-reaction alkaline extraction and acetic acid precipitation yielded 89.5 g of product per 94 g starting material, demonstrating scalability despite slightly lower efficiency than phosgene .

1,1-Carbonyldiimidazole (CDI) Activation

CDI-mediated cyclization in tetrahydrofuran (THF) at room temperature for 18 hours achieved a 76% yield . After acid workup with 1N H₂SO₄ and ether extraction, the product was isolated via petroleum ether trituration. While safer than phosgene, this method’s reliance on costly CDI and extended reaction times limits industrial adoption .

Chlorination of Benzimidazolone to Target Compound

Phosphorus Oxychloride (POCl₃) Chlorination

Heating 6,6-difluoro-benzimidazol-2-one with excess POCl₃ at 120°C for 6 hours in a sealed vessel (2 bar autogenous pressure) afforded 2-chloro-5,6-difluoro-1H-benzimidazole in 90% yield . The reaction’s exothermicity and corrosive nature necessitate pressure-rated equipment. Quenching with ice and ammonia neutralization yielded a 95.6% pure product after silica gel chromatography .

Hydrogen Chloride Gas Method

Gaseous HCl bubbled into a dimethylformamide (DMF) solution of 2-bromo-6,6-difluoro-benzimidazole at 120°C for 2 hours resulted in a low 21.5% yield . Despite milder conditions, competing side reactions and poor selectivity render this method impractical for large-scale synthesis .

Comparative Analysis of Synthetic Routes

Table 1: Cyclization Methods Comparison

| Method | Reagent | Conditions | Yield (%) | Purity (m.p.) |

|---|---|---|---|---|

| Phosgene | Cl₂CO | 45°C, 13h | 91.8 | >220°C |

| Urea Fusion | Urea | 170°C, 3h | 83 | >220°C |

| CDI Activation | 1,1-CDI | RT, 18h | 76 | >220°C |

Table 2: Chlorination Methods Comparison

化学反応の分析

Types of Reactions

2-chloro-5,6-difluoro-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using catalysts like Pd(PPh3)4 and bases like potassium phosphate.

Major Products Formed

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation Products: Benzimidazole N-oxides.

Reduction Products: Dihydrobenzimidazoles.

Coupling Products: Biaryl derivatives.

科学的研究の応用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for the introduction of various substituents, making it useful in developing novel chemical entities.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metals that can exhibit unique catalytic properties.

Biology

- Antimicrobial Properties : Research has indicated that 2-chloro-5,6-difluoro-1H-benzimidazole exhibits significant antimicrobial activity. For instance, derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

- Antiviral Activity : Studies have demonstrated its potential against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes .

Medicine

- Anticancer Agent : The compound has been explored for its anticancer properties due to its ability to inhibit enzymes involved in DNA replication, such as topoisomerases. This mechanism disrupts cancer cell proliferation, making it a candidate for further development in cancer therapies.

- Drug Development : Its derivatives are being investigated for improved lipophilicity to enhance drug penetration through lipid membranes, which is crucial for effective treatment outcomes in cancer patients .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzimidazole derivatives including this compound for their antimicrobial properties. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics in certain assays .

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral applications, this compound was tested against HCMV. The findings revealed that it effectively reduced viral load in infected cell lines, suggesting its potential as a therapeutic agent against viral infections .

作用機序

The mechanism of action of 2-chloro-5,6-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

類似化合物との比較

Table 1: Comparison of Halogenated Benzimidazoles

Key Observations :

- Halogen Effects: Fluorine’s small size and electronegativity enhance electron-withdrawing effects, influencing electronic properties and solubility.

- Synthetic Routes : Fluorinated derivatives require diazotization, while brominated analogs use direct halogenation. Iodination demands sequential nitro-group transformations .

Comparison with Positional Isomers and Heterocyclic Analogs

Table 2: Positional Isomers and Heterocycle Variants

Key Observations :

- Positional Isomers: Fluorine at position 6 (vs.

- Heterocyclic Variants : Replacing the benzimidazole core with benzothiazole introduces sulfur, modifying electronic properties and bioavailability .

Physicochemical Properties:

- Solubility : Fluorine’s polarity improves aqueous solubility compared to bromine or iodine analogs. For example, this compound is more soluble than its dibromo counterpart (MW 310.28 g/mol) .

- Acidity : The NH group in benzimidazoles is acidic (pKa ~10–12). Electron-withdrawing halogens (e.g., Cl, F) lower the pKa, enhancing deprotonation under physiological conditions .

生物活性

2-Chloro-5,6-difluoro-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique fluorine and chlorine substitutions, which may influence its pharmacological properties. Research has indicated that benzimidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.

The structure of this compound can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 201.68 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds exhibit inhibitory activity against a range of pathogens. In particular:

- Minimum Inhibitory Concentrations (MIC) : In studies involving similar compounds, MIC values for effective derivatives ranged from 0.49 to 0.98 µg/mL against pathogens such as Escherichia coli and Salmonella typhimurium .

- Cytotoxicity : The cytotoxicity of benzimidazole derivatives is often measured using human cell lines, with IC50 values indicating the concentration at which 50% of cells are inhibited. For example, one study reported an IC50 value of 210.23 µg/mL against CCD 841 CoN cells, indicating a favorable therapeutic index when compared to its antimicrobial activity .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies:

- Human Cytomegalovirus (HCMV) : While some benzimidazole derivatives showed activity against HCMV with IC50 values ranging from 3 to 40 µM, the difluoro analog specifically did not exhibit significant antiviral activity .

- Herpes Simplex Virus (HSV) : Similar findings were noted for HSV type 1, where the compound's activity was closely related to its cytotoxicity .

Antiproliferative Activity

Benzimidazole derivatives have also been evaluated for their antiproliferative effects against cancer cell lines:

- MDA-MB-231 Cell Line : Compounds structurally similar to this compound demonstrated significant antiproliferative activity against breast cancer cell lines with MIC values as low as 8 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:

| Substitution Position | Effect on Activity |

|---|---|

| Position 2 | Chlorine substitution enhances activity |

| Positions 5 and 6 | Fluorine substitutions improve potency |

| Overall Structure | Presence of halogens generally increases bioactivity |

Case Studies

Several case studies highlight the effective use of benzimidazole derivatives in pharmacological applications:

- Antimicrobial Efficacy : A study synthesized multiple fluoro-benzimidazole derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial properties with low MIC values .

- Antiviral Assessments : Another research effort focused on the antiviral properties of various benzimidazoles against HCMV and HSV. The findings suggested that while some analogs were effective, the specific difluoro compound showed limited efficacy compared to other halogenated variants .

- Cancer Research : Investigations into antiproliferative activities revealed that modifications at specific positions on the benzimidazole scaffold could lead to enhanced anti-cancer effects, particularly in breast cancer models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5,6-difluoro-1H-benzimidazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves alkylation of 5,6-difluorobenzimidazole precursors with substituted benzyl halides or via nucleophilic substitution. For example, Devivar et al. (1994) demonstrated alkylation of 5,6-dichloro-1H-benzimidazole-2-thione with benzyl halides to introduce substituents at the 2-position . To optimize purity:

- Use column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2).

- Recrystallize from ethanol/water mixtures.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, 90:10 ratio).

Q. How is structural characterization performed for halogenated benzimidazoles?

Methodological Answer: Structural confirmation requires:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-chloro resonance at ~7.5 ppm in CDCl₃).

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve electron density maps and confirm bond angles/distances .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 233.98 for C₇H₃ClF₂N₂).

Example: Porcari et al. (1998) resolved crystal structures of 5,6-dichloro derivatives to confirm halogen positioning .

Q. What in vitro biological screening protocols are recommended for initial antiviral testing?

Methodological Answer:

- Cytotoxicity : Use MTT assays on Vero cells (IC₅₀ > 100 µM for non-toxic candidates).

- Antiviral activity : Plaque reduction assays against HCMV/HSV-1 (EC₅₀ values < 10 µM indicate potency).

- Selectivity Index (SI) : SI = IC₅₀/EC₅₀; prioritize compounds with SI > 10 .

Q. How can structure-activity relationships (SAR) resolve contradictions in antiviral efficacy across studies?

Methodological Answer: Divergent results (e.g., inactivity against HCMV but HIV inhibition) may arise from:

- Substituent effects : Chloro/bromo at position 2 enhances HIV activity, while fluoro groups reduce HCMV inhibition .

- Mechanistic divergence : Use reverse genetics to test if HIV activity targets non-reverse transcriptase pathways (e.g., capsid assembly).

- Computational docking : Perform molecular dynamics simulations with HIV integrase or HCMV DNA polymerase to identify binding motifs .

Example: Porcari et al. (1998) attributed HIV activity to halogen interactions with hydrophobic pockets in viral proteases .

Q. What experimental strategies address low yields in multi-step synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 min (e.g., 120°C, 300 W irradiation).

- Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki couplings (e.g., Pd(OAc)₂ increases yield by 20%).

- Flow chemistry : Use microreactors for intermediates prone to degradation (e.g., nitro reduction step) .

Q. How can crystallography resolve ambiguities in regioselective halogenation?

Methodological Answer:

- Twinned data refinement : Use SHELXD/SHELXE for high-resolution twinned datasets (e.g., space group P2₁/c) .

- Electron-density maps : Compare Fo-Fc maps to confirm Cl/F occupancy at positions 5/6.

- Thermal parameter analysis : Anisotropic displacement parameters (ADPs) > 0.05 Ų indicate disorder; apply restraints .

Case Study: Sheldrick (2008) resolved ambiguities in a dichloro-difluoro derivative using SHELXL’s TWIN/BASF commands .

Q. What methodologies reconcile cytotoxicity discrepancies in benzimidazole derivatives?

Methodological Answer:

- Dose-response profiling : Use 3D spheroid models (e.g., HepG2) to mimic in vivo toxicity.

- Metabolite screening : LC-MS/MS to identify hepatotoxic metabolites (e.g., glutathione adducts).

- Species-specific assays : Compare cytotoxicity in human vs. rodent cell lines to assess translatability .

Example: Devivar et al. (1994) linked cytotoxicity of 2-benzylthio derivatives to mitochondrial membrane depolarization .

特性

IUPAC Name |

2-chloro-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFELEJMYVUPGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。